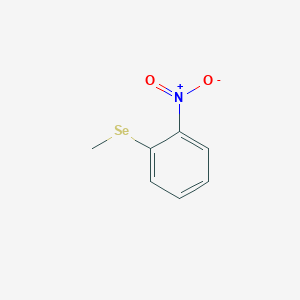
1-(Methylselanyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylselanyl)-2-nitrobenzene is an organoselenium compound characterized by the presence of a methylselanyl group attached to a nitrobenzene ring. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with methylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
2-nitrochlorobenzene+methylselenol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(Methylselanyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methylselanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Methylselanyl)-2-nitrobenzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylthio)-2-nitrobenzene: Contains a sulfur atom instead of selenium.
1-(Methylselanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.
1-(Methylselanyl)-2-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness
1-(Methylselanyl)-2-nitrobenzene is unique due to the presence of both a methylselanyl group and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61053-50-7 |
|---|---|
Formule moléculaire |
C7H7NO2Se |
Poids moléculaire |
216.11 g/mol |
Nom IUPAC |
1-methylselanyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO2Se/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clé InChI |
IXOLKTOYPROQRN-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


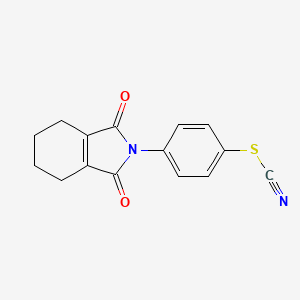
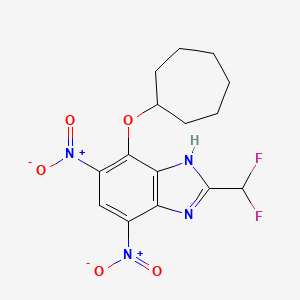

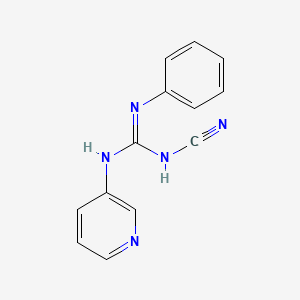
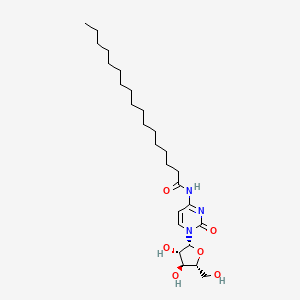
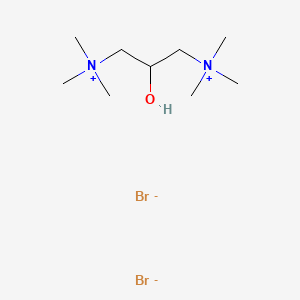
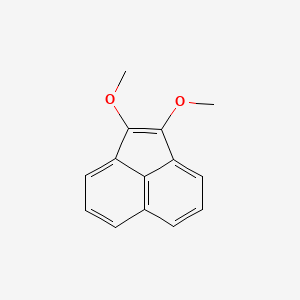
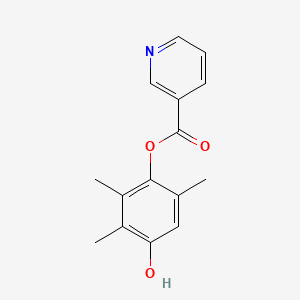
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
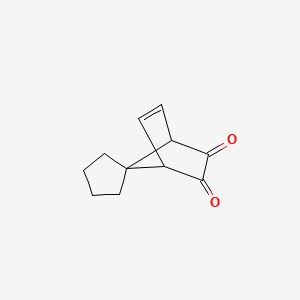
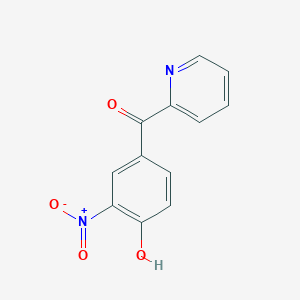
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
